molecular formula C11H20N2O B8743785 2-cyano-N-(2-ethylhexyl)acetamide CAS No. 63657-45-4

2-cyano-N-(2-ethylhexyl)acetamide

Cat. No.: B8743785
CAS No.: 63657-45-4
M. Wt: 196.29 g/mol
InChI Key: YPRCVUGTLYFKAL-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-ethylhexyl)acetamide is a cyanoacetamide derivative featuring a branched 2-ethylhexyl group attached to the acetamide nitrogen. Cyanoacetamides are versatile intermediates in organic synthesis, particularly for constructing heterocyclic systems and bioactive molecules . The 2-ethylhexyl group, a lipophilic and bulky substituent, may enhance solubility in nonpolar media and influence pharmacokinetic behavior compared to aromatic derivatives.

Properties

CAS No.

63657-45-4

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-cyano-N-(2-ethylhexyl)acetamide

InChI

InChI=1S/C11H20N2O/c1-3-5-6-10(4-2)9-13-11(14)7-8-12/h10H,3-7,9H2,1-2H3,(H,13,14)

InChI Key

YPRCVUGTLYFKAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Halogenated aryl derivatives (e.g., 2,4-dichloro-5-methoxyphenyl) exhibit higher melting points (~165°C) due to stronger intermolecular forces, whereas alkyl derivatives may have lower melting points .

Spectroscopic Characterization

  • NMR : Aromatic derivatives (e.g., 3e, 3f) show distinct aromatic proton signals (δ6.9–7.24) and NH peaks (δ8.34) . In contrast, the 2-ethylhexyl analog would display aliphatic signals (e.g., δ1.0–1.5 for CH₃ and CH₂ groups).
  • IR: Cyanoacetamides exhibit strong C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) bands, consistent across derivatives .

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